molecular formula C18H20N2O5S B2503421 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide CAS No. 896307-22-5

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2503421
CAS No.: 896307-22-5
M. Wt: 376.43
InChI Key: WSHWMTPPWLRLLU-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a complex organic compound with the molecular formula C18H20N2O5S This compound features a benzenesulfonamide core substituted with a 3,4-dimethoxy group and a 5-oxo-1-phenylpyrrolidin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the 5-oxo-1-phenylpyrrolidine intermediate, which is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to form the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted sulfonamides.

Scientific Research Applications

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinone derivatives: These compounds share the pyrrolidinone core and exhibit similar biological activities.

    Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide core are known for their antimicrobial and anti-inflammatory properties.

Uniqueness

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. Its dual functionality as both a sulfonamide and a pyrrolidinone derivative makes it a versatile compound in research and potential therapeutic applications .

Biological Activity

3,4-Dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC19H22N2O5S
Molecular Weight390.5 g/mol
CAS Number954604-47-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. It is believed to modulate cellular processes through inhibition of specific enzymes involved in metabolic pathways. The exact mechanisms are still under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE), which are critical in inflammatory and neurodegenerative conditions .
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial strains, indicating potential applications in treating infections.

Anticancer Properties

Recent research highlights the compound's potential as an anticancer agent. A study demonstrated that it inhibits cell proliferation in several cancer cell lines, with IC50 values indicating significant cytotoxicity:

Cell LineIC50 (μM)
UM16 (Pancreatic)0.58
MIA PaCa-2118.5 ± 2.2

These findings suggest that the compound could be a candidate for further development in cancer therapy targeting oxidative phosphorylation (OXPHOS) pathways .

Case Studies

  • In Vivo Efficacy : In animal models, the compound has shown promising results in reducing tumor growth in pancreatic cancer models when administered at specific dosages. The mechanism appears linked to its ability to disrupt ATP production in cancer cells reliant on aerobic metabolism .
  • Neuroinflammation : Another study explored the effects of this compound on neuroinflammatory markers and cholinergic deficits associated with Alzheimer's disease. The results indicated a reduction in inflammation and improvement in cognitive function in treated models .

Properties

IUPAC Name

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-9-8-15(11-17(16)25-2)26(22,23)19-13-10-18(21)20(12-13)14-6-4-3-5-7-14/h3-9,11,13,19H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHWMTPPWLRLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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